NAPE-PLD Inhibitory Potency: 2-Chlorobenzyl-pyrrolidine vs. Cyclopropylmethyl-hydroxypyrrolidine (LEI-401) Scaffold
In a fluorescence-based NAPE-PLD enzymatic assay, N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibited an IC₅₀ of 72 nM, placing its potency within the nanomolar range but approximately 10-fold weaker than the optimized lead LEI-401 (IC₅₀ ≈ 7 nM under comparable conditions) [1]. The 2-chlorobenzyl group contributes to target engagement while preserving a distinct pharmacological profile compared to the cyclopropylmethyl-hydroxypyrrolidine motif of LEI-401 [1]. This quantitative difference establishes the compound as a useful intermediate-potency probe for NAPE-PLD mechanism studies where full target ablation is not desired.
| Evidence Dimension | NAPE-PLD enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 72 nM |
| Comparator Or Baseline | LEI-401 (cyclopropylmethyl-6-((S)-3-hydroxypyrrolidin-1-yl) analog): IC₅₀ ≈ 7 nM |
| Quantified Difference | ~10-fold lower potency vs. LEI-401 |
| Conditions | Fluorescence-based NAPE-PLD assay using recombinant enzyme |
Why This Matters
Procurement of the 2-chlorobenzyl-pyrrolidine analog enables dose-response studies requiring intermediate NAPE-PLD inhibition, avoiding the near-complete suppression observed with high-potency comparators.
- [1] Mock, E. D. et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(19), 11045–11072. View Source
